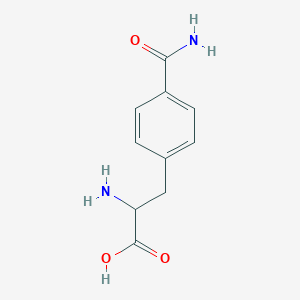

D-4-Carbamoylphenylalanine

Description

Significance and Research Context of D-4-Carbamoylphenylalanine as a Noncanonical Amino Acid

The significance of this compound in academic research stems from its classification as a noncanonical amino acid (ncAA). Unlike their canonical counterparts, ncAAs offer a broader range of chemical functionalities that can be exploited to enhance the properties of peptides and proteins. nih.gov The incorporation of D-amino acids, such as this compound, into peptide chains can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave L-amino acid sequences. nih.gov This increased stability is a highly desirable trait in the development of peptide-based therapeutics.

The carbamoyl (B1232498) group at the para position of the phenyl ring introduces a polar, hydrogen-bonding moiety that can influence the solubility, bioavailability, and interaction of the amino acid with biological targets. chemimpex.com This functional group distinguishes it from the canonical amino acid phenylalanine and provides a site for potential chemical modifications to create novel derivatives. The D-configuration at the alpha-carbon further contributes to its unique three-dimensional structure, which can be crucial for specific binding interactions with enzymes or receptors. researchgate.net

The study of ncAAs like this compound is integral to the field of protein engineering and the expansion of the genetic code. nih.gov By developing methods to incorporate such amino acids into proteins, researchers can create novel biocatalysts with improved or entirely new functions, as well as therapeutic proteins with enhanced stability and efficacy.

Overview of Key Academic Research Domains Involving this compound Derivatives

While extensive academic research focusing specifically on a wide array of this compound derivatives is not prominently documented in publicly available literature, the parent compound itself serves as a crucial component in several key research domains. In these contexts, it is often incorporated into larger molecules, effectively acting as a derivative within a more complex structure, such as a peptide or a peptidomimetic.

The primary research areas where this compound is utilized include:

Pharmaceutical Research and Drug Discovery: this compound is employed as a building block in the synthesis of novel therapeutic agents. chemimpex.com Its incorporation into peptide-based drug candidates can enhance their metabolic stability and tune their pharmacological properties. Research in this area explores its potential in creating enzyme inhibitors and designing molecules for targeted drug delivery systems. chemimpex.com

Peptide and Protein Engineering: The unique structural and chemical properties of this compound make it a valuable tool in protein engineering. chemimpex.com Researchers utilize it to create peptides and proteins with enhanced stability, which is a critical factor for therapeutic applications. chemimpex.com The introduction of this ncAA can influence the folding and conformational stability of proteins.

Biotechnology: In the field of biotechnology, there is interest in using amino acids like this compound in the production of recombinant proteins. Its presence can potentially improve the yield and stability of proteins expressed in various systems, which is important for the manufacturing of protein-based therapeutics. chemimpex.com

The table below summarizes the key research domains and the role of this compound within them.

| Research Domain | Role and Significance of this compound |

| Pharmaceutical Research | Utilized as a building block for peptide-based therapeutics to enhance stability and biological activity. chemimpex.com |

| Enzyme Inhibition | Serves as a scaffold for designing inhibitors of specific enzymes due to its unique stereochemistry and functional group. chemimpex.com |

| Drug Delivery Systems | Incorporated into molecules designed for targeted drug delivery, potentially improving their pharmacokinetic profiles. chemimpex.com |

| Protein Engineering | Used to create proteins with enhanced stability and novel functions by expanding the chemical diversity of the polypeptide chain. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-carbamoylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVAXCWACWDNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of D 4 Carbamoylphenylalanine

Stereoselective Synthesis of D-4-Carbamoylphenylalanine

The production of enantiomerically pure D-amino acids like this compound is paramount for their application in pharmaceuticals and fine chemicals. nih.gov Both biocatalytic and chemical methods have been developed to achieve high enantioselectivity. rsc.org While chemical routes often involve the resolution of racemic mixtures or asymmetric synthesis from chiral precursors, they can be associated with high costs and lower yields. rsc.org Consequently, biocatalytic methods have gained significant traction due to their efficiency and environmental benefits. nih.govrsc.org

The synthesis of D-amino acids has seen significant advancements through the application of enantioselective enzymes. nih.govnih.gov These biocatalytic approaches offer high yields and enantioselectivity, making them attractive for industrial-scale production. nih.gov Several enzymatic strategies are employed for the synthesis of D-amino acids:

Aminotransferases (Transaminases): D-amino acid aminotransferases can catalyze the transfer of an amino group to an α-keto acid, yielding the corresponding D-amino acid. rsc.orgnih.gov Multi-enzyme cascade reactions are often designed to drive the reaction to completion and regenerate cofactors. nih.gov

Dehydrogenases: D-amino acid dehydrogenases facilitate the asymmetric reductive amination of α-keto acids to produce D-amino acids. rsc.org This method can be combined with an L-amino acid deaminase in a cascade reaction to convert readily available L-amino acids into their D-enantiomers with high enantiomeric excess (>99%). rsc.org

Ammonia (B1221849) Lyases: These enzymes can be used for the enantioselective deamination of racemic amino acids or, in reverse, for the enantioselective hydroamination of α,β-unsaturated carboxylic acids to produce D-amino acids. nih.govmdpi.com

Hydantoinase Process: This multi-enzyme system is one of the most established industrial methods for producing D-amino acids and is particularly relevant for this compound. rsc.orgnih.govmdpi.com

These enzymatic methods represent a powerful toolkit for generating a wide array of D-amino acids with high purity and efficiency. nih.gov

The "hydantoinase process" is a highly effective dynamic kinetic resolution cascade for producing optically pure D-amino acids. mdpi.comresearchgate.net This industrial multi-enzymatic system typically involves three core enzymes: hydantoin (B18101) racemase, D-hydantoinase, and D-carbamoylase (also known as N-carbamoyl-D-amino-acid hydrolase). nih.govqmul.ac.uk

The process begins with a racemic mixture of a 5-monosubstituted hydantoin derivative.

Racemization: A hydantoin racemase (EC 5.1.99.5) continuously converts the L-hydantoin into D-hydantoin, allowing for a theoretical yield of 100%. nih.govnih.gov In some cases, spontaneous racemization can occur under specific pH and temperature conditions. nih.gov

Hydrolysis: A D-hydantoinase (EC 3.5.2.2) stereospecifically hydrolyzes the D-enantiomer of the hydantoin ring to produce the corresponding D-N-carbamoyl-amino acid. mdpi.commdpi.com For the synthesis of this compound, the substrate would be 5-(4-carbamoylbenzyl)hydantoin, which is hydrolyzed to N-Carbamoyl-D-4-carbamoylphenylalanine.

Decarbamoylation: A D-carbamoylase (EC 3.5.1.77) then hydrolyzes the D-N-carbamoyl-amino acid to yield the final D-amino acid, ammonia, and carbon dioxide. qmul.ac.ukmdpi.com This enzyme exhibits strict stereospecificity for N-carbamoyl-D-amino acids. qmul.ac.uk

The successful application of this process has been demonstrated for a variety of D-amino acids, including D-phenylalanine derivatives, achieving high enantiomeric excess (ee >99%). nih.gov The enzymes are often used as whole-cell biocatalysts, for instance, using recombinant E. coli strains that overexpress the necessary hydantoinase and carbamoylase enzymes. researchgate.net Research has focused on identifying and engineering more robust enzymes, such as a D-carbamoylase from Arthrobacter crystallopoietes that shows a preference for aromatic carbamoyl (B1232498) compounds, to optimize the process. mdpi.com

Table 1: Key Enzymes in the Hydantoinase Process

| Enzyme | EC Number | Function | Substrate Example | Product Example |

|---|---|---|---|---|

| Hydantoin Racemase | 5.1.99.5 | Racemization of L-hydantoin to D-hydantoin | L-5-(4-carbamoylbenzyl)hydantoin | D-5-(4-carbamoylbenzyl)hydantoin |

| D-Hydantoinase | 3.5.2.2 | Stereospecific hydrolysis of D-hydantoin | D-5-(4-carbamoylbenzyl)hydantoin | N-Carbamoyl-D-4-carbamoylphenylalanine |

| D-Carbamoylase | 3.5.1.77 | Hydrolysis of N-carbamoyl-D-amino acid | N-Carbamoyl-D-4-carbamoylphenylalanine | This compound |

Functional Group Protection Strategies for this compound in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis. masterorganicchemistry.comyoutube.com It is typically introduced onto the α-amino group of this compound and is stable under the basic conditions used for peptide coupling.

Protection: The Boc group is installed on the nitrogen atom of the amino acid.

Deprotection: The key feature of the Boc strategy is its removal under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com This acid-lability allows for selective deprotection of the N-terminus while side-chain protecting groups (often benzyl-based) and the peptide-resin linkage remain intact until the final cleavage step with a stronger acid like anhydrous hydrogen fluoride (B91410) (HF). peptide.commasterorganicchemistry.com

The combination of a temporary Boc group for the N-terminus and more acid-stable benzyl (B1604629) (Bzl) groups for side-chain protection is known as the Boc/Bzl strategy. masterorganicchemistry.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group has become the dominant protecting group for the α-amino function in modern solid-phase peptide synthesis. chempep.comnih.gov Its popularity stems from the mild, non-acidic conditions required for its removal, which offers an orthogonal protection scheme to acid-labile side-chain protecting groups. nih.gov

Protection: The Fmoc group is attached to the α-nitrogen of this compound. embrapa.br

Deprotection: The Fmoc group is labile to bases and is rapidly removed by treatment with a secondary amine, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comembrapa.br 4-methylpiperidine (B120128) is also an effective and commonly used substitute. embrapa.brscielo.org.mx The deprotection occurs via a β-elimination mechanism. chempep.com

This Fmoc/tBu strategy, where acid-labile tert-butyl (tBu) based groups protect the side chains, is advantageous for synthesizing acid-sensitive peptides, such as those with post-translational modifications like glycosylation or phosphorylation. biosynth.comnih.gov

Table 2: Comparison of Boc and Fmoc Protection Strategies

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

|---|---|---|

| Chemical Nature | Carbamate | Carbamate |

| Cleavage Condition | Strong acid (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.com | Base (e.g., 20% Piperidine in DMF) chempep.com |

| Orthogonal Side-Chain Protection | Benzyl (Bzl) based groups (cleaved by HF) masterorganicchemistry.com | tert-Butyl (tBu) based groups (cleaved by TFA) chempep.com |

| Primary Application | Synthesis of robust peptides, fragment condensation peptide.com | Synthesis of acid-sensitive and modified peptides nih.gov |

Derivatization and Analogue Synthesis for Academic Research

The chemical modification of this compound through derivatization and analogue synthesis is a key strategy in academic research, particularly for structure-activity relationship (SAR) studies and the development of novel therapeutic agents or research tools.

Derivatization often involves modifying the amino or carboxyl groups to enhance analytical detection or to conjugate the amino acid to other molecules. For instance, chemical derivatization is a common strategy to improve the chromatographic separation and mass spectrometric ionization efficiency of amino acids in metabolomic studies. nih.gov Reagents targeting the primary amine can be used to alter the polarity and molecular weight, aiding in quantification. nih.gov

Analogue synthesis focuses on creating new molecules that are structurally related to this compound but possess different properties. This can involve:

Modifying the Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl groups, or other functional groups) onto the aromatic ring to probe interactions with biological targets. The synthesis of fluorinated analogues of bioactive compounds is a common strategy to improve metabolic stability or binding affinity. researchgate.net

Altering the Carbamoyl Group: The carbamoyl moiety (-CONH2) can be replaced with other functional groups such as a carboxylate, ester, or various bioisosteres to investigate the importance of its hydrogen bonding capabilities and electronic properties.

Modifying the Amino Acid Backbone: Changes to the core amino acid structure, such as N-alkylation or α-alkylation, can be explored to create peptidomimetics with altered conformational preferences and resistance to enzymatic degradation.

These synthetic efforts are crucial for exploring the chemical space around this compound, leading to a deeper understanding of its biological roles and facilitating the design of new molecules with tailored properties for academic and pharmaceutical research.

Synthesis of O-carbamoyl-D-phenylalaninol Compounds

The synthesis of O-carbamoyl-(D)-phenylalaninol compounds, a class of molecules with potential therapeutic applications, has been systematically outlined. A key process involves a multi-step synthesis starting from (D)-phenylalaninol.

The synthetic pathway commences with the protection of the amino group of (D)-phenylalaninol. This is typically achieved by reacting (D)-phenylalaninol with benzyl chloroformate in a basic aqueous solution to yield N-benzyloxycarbonyl-(D)-phenylalaninol. This intermediate is then subjected to carbamoylation. The carbamoylation step is carried out using phosgene (B1210022) in the presence of an amine base. Subsequent ammonolysis of the carbamoylated intermediate, followed by reaction with a specific amine, leads to the formation of O-carbamoyl-N-benzyloxycarbonyl-(D)-phenylalaninol in high yields and within a short reaction time. The final step involves the removal of the N-benzyloxycarbonyl protecting group through hydrogenolysis in the presence of a catalyst, affording the desired O-carbamoyl-(D)-phenylalaninol. This can then be converted to a pharmaceutically acceptable salt by treatment with an appropriate acid.

A series of O-(N-substituted)-carbamoyl-N-benzyloxycarbonyl-D-phenylalaninol compounds have been synthesized using this methodology, with varying yields depending on the amine used in the ammonolysis step.

Table 1: Synthesis of O-(N-substituted)-carbamoyl-N-benzyloxycarbonyl-D-phenylalaninol Derivatives

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| Methylamine | O-(N-methyl)-carbamoyl-N-benzyloxycarbonyl-D-phenylalaninol | 78 |

| Isopropyl amine | O-(N-isopropyl)-carbamoyl-N-benzyloxycarbonyl-D-phenylalaninol | 88 |

| n-Octyl amine | O-(N-n-octyl)-carbamoyl-N-benzyloxycarbonyl-D-phenylalaninol | 96 |

This table presents the yields of various O-(N-substituted)-carbamoyl-N-benzyloxycarbonyl-D-phenylalaninol compounds synthesized from the reaction of N-benzyloxycarbonyl-(D)-phenylalaninol with phosgene and different amine reactants.

Incorporation into Complex Peptide Sequences

The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful tool for probing and engineering biological systems. While methods for incorporating a wide array of unnatural amino acids, including various D-amino acids and phenylalanine analogs, are well-established, specific examples detailing the incorporation of this compound into complex peptide sequences are not extensively documented in readily available scientific literature.

General strategies for the incorporation of non-canonical amino acids primarily rely on the expansion of the genetic code. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and recognizes a unique codon, such as the amber stop codon (UAG). This methodology allows for the precise insertion of the non-canonical amino acid at a desired position within a protein during ribosomal protein synthesis. Both in vivo and cell-free protein synthesis systems have been successfully employed for this purpose.

For the incorporation of D-amino acids, the process is more challenging as the ribosomal machinery is inherently chiral-specific for L-amino acids. However, techniques such as mirror-image phage display and chemo-enzymatic ligation have been developed to overcome this hurdle. Solid-phase peptide synthesis (SPPS) offers a more direct, albeit non-biological, route for the chemical synthesis of peptides containing D-amino acids. In SPPS, the peptide chain is assembled stepwise on a solid support, allowing for the introduction of virtually any amino acid, including this compound, at any desired position in the sequence. nih.govnih.govpacific.edu The process involves cycles of deprotection of the N-terminal amino group and coupling with the next protected amino acid. masterorganicchemistry.com

Development of Carbamoyl-Containing Phenylalanine Derivatives

The development of derivatives of this compound is an active area of research aimed at exploring structure-activity relationships and generating novel compounds with tailored properties. A notable example, while involving a closely related analog, is the synthesis of 4-carboxamido N-Boc-2',6'-dimethyl-L-phenylalanines. lookchem.com This synthesis provides a blueprint for the derivatization of the carbamoylphenylalanine scaffold.

The synthesis commences with N-Boc-2',6'-dimethyl-L-tyrosine methyl ester, which is converted to its corresponding triflate. lookchem.com This aryl triflate then undergoes a palladium-catalyzed carbonylation to introduce a carboxylic acid group at the 4-position of the phenyl ring. lookchem.com The resulting 4-carboxyl N-Boc-2',6'-dimethyl-L-phenylalanine methyl ester serves as a key intermediate. lookchem.com This intermediate can then be coupled with various primary and tertiary amines to yield a diverse range of 4-carboxamido derivatives. lookchem.com The final step involves the saponification of the methyl ester to afford the desired 4-carboxamido N-Boc-2',6'-dimethyl-L-phenylalanines. lookchem.com

Table 2: Key Intermediates in the Synthesis of 4-Carboxamido Phenylalanine Derivatives

| Compound Number | Compound Name | Starting Material | Key Transformation |

|---|---|---|---|

| 2 | 4'-Trifluoromethanesulfonyl N-Boc-2',6'-dimethyl-L-phenylalanine methyl ester | N-Boc-Dmt-OMe (1) | Reaction with phenyltriflimide |

| 3 | 4'-Carboxyl N-Boc-2',6'-dimethyl-L-phenylalanine methyl ester | Triflate (2) | Palladium-catalyzed carbonylation |

This table outlines the key intermediates and transformations in the synthesis of 4-carboxamido N-Boc-2',6'-dimethyl-L-phenylalanines, a methodology analogous to potential derivatizations of this compound.

Preparation of Primary Amides and N-substituted Urea (B33335) Analogues

The synthesis of primary amides and N-substituted urea analogues of this compound represents an important avenue for chemical modification. While specific literature detailing these transformations for this compound is sparse, general and efficient methods for the synthesis of N-substituted ureas from amines are well-established and can be applied.

One practical method involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium. rsc.org This approach is mild, efficient, and avoids the use of hazardous reagents like phosgene. rsc.org The reaction proceeds by the in-situ formation of isocyanic acid from potassium isocyanate, which is then attacked by the amine to form the corresponding urea. This method has been shown to be effective for the N-carbamoylation of amino acids. rsc.org

Another versatile approach for the synthesis of N-substituted ureas is the reaction of primary amides with a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), in the presence of an ammonia source. This reaction proceeds via a Hofmann rearrangement of the primary amide to an isocyanate intermediate, which is then trapped by ammonia to furnish the N-substituted urea.

For the preparation of N-substituted urea analogues of this compound, a plausible route would involve starting with 4-amino-D-phenylalanine. The amino group on the phenyl ring could be reacted with potassium isocyanate or a substituted isocyanate to yield the desired urea derivative.

Table 3: General Methods for the Synthesis of N-Substituted Ureas

| Method | Reagents | Key Intermediate | Product |

|---|---|---|---|

| Nucleophilic Addition | Amine, Potassium Isocyanate, Acid | Isocyanic Acid | N-Substituted Urea |

This table summarizes two general and efficient methods for the synthesis of N-substituted ureas, which are applicable for the preparation of analogues of this compound.

D 4 Carbamoylphenylalanine in Peptide and Protein Research

Role in Advanced Peptide Synthesis Methodologies

The incorporation of D-4-Carbamoylphenylalanine into peptide chains is a strategic approach to overcoming some of the inherent limitations of natural peptides, such as poor stability and low bioavailability. Its use is integral to modern peptide synthesis and drug design.

This compound is a key building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the efficient creation of complex peptide sequences. chemimpex.com In SPPS, the C-terminal amino acid of a target peptide is anchored to an insoluble resin support, allowing for the stepwise addition of subsequent amino acids. peptide.combachem.com This method simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each step. bachem.compeptide.com

Interactive Table: Key Stages of Solid-Phase Peptide Synthesis (SPPS)

| Stage | Description | Purpose |

| Resin Loading | The first C-terminal amino acid is covalently attached to an insoluble polymer resin. | To provide a solid anchor for the growing peptide chain, facilitating purification. |

| Deprotection | The temporary protecting group (e.g., Fmoc or Boc) on the N-terminus of the attached amino acid is removed. | To expose the amino group for the next coupling reaction. |

| Coupling | The next protected amino acid (e.g., Boc-D-4-carbamoylphenylalanine) is activated and added, forming a peptide bond. | To elongate the peptide chain in the desired sequence. |

| Washing | The resin is thoroughly washed with various solvents after deprotection and coupling steps. | To remove excess reagents, by-products, and unreacted starting materials. peptide.com |

| Cleavage | The completed peptide is chemically cleaved from the resin support, and all side-chain protecting groups are removed. | To release the final, purified peptide into solution. |

A significant challenge for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov These enzymes are highly specific for L-amino acids, which are the exclusive building blocks of natural proteins. nih.gov By incorporating D-amino acids like this compound, peptides become significantly more resistant to this enzymatic degradation. nih.govmdpi.com This substitution effectively increases the peptide's half-life in biological systems, thereby enhancing its stability. mdpi.com

The presence of the carbamoylphenyl side chain can also improve a peptide's physicochemical properties. The carbamoyl (B1232498) group can enhance solubility and alter the peptide's interaction with biological targets. chemimpex.comchemimpex.com Improved stability and solubility contribute to greater bioavailability, meaning a higher concentration of the active peptide can reach its target site. chemimpex.comnih.gov

Interactive Table: Comparison of L-Amino Acids vs. D-Amino Acids in Peptides

| Property | L-Amino Acid Peptides | D-Amino Acid Containing Peptides |

| Proteolytic Stability | Susceptible to degradation by natural proteases. | High resistance to degradation by natural proteases. nih.gov |

| Bioavailability | Often low due to rapid clearance and degradation. | Generally enhanced due to increased stability. chemimpex.com |

| Immunogenicity | Can be immunogenic. | Often exhibit lower immunogenicity. |

| Natural Occurrence | Abundant in all naturally occurring proteins. | Rare in nature; found in some bacterial cell walls and certain antibiotics. |

The unique structure of this compound makes it a valuable component in the rational design of peptide drugs. chemimpex.comchemimpex.com Compared to small-molecule drugs, peptides often exhibit higher target selectivity and specificity, which can lead to enhanced therapeutic efficacy and reduced side effects. nih.gov The incorporation of a D-amino acid can introduce specific conformational constraints into the peptide backbone. This altered three-dimensional structure can lead to a more precise fit with the target receptor or enzyme, thereby increasing the peptide's efficacy and specificity. nih.gov Researchers can strategically place this compound within a peptide sequence to optimize its binding affinity and biological activity for a specific pathway. chemimpex.comchemimpex.com

Structural and Functional Studies of this compound-Containing Peptides

The biological function of a peptide is intrinsically linked to its three-dimensional structure, or conformation. Studying how the inclusion of this compound affects peptide structure is crucial for understanding its impact on function.

The substitution of a natural L-amino acid with a D-amino acid like this compound significantly alters the conformational landscape of a peptide. nih.gov It imposes local constraints on the peptide backbone, which can disrupt or stabilize secondary structures such as α-helices and β-sheets. This structural perturbation is a key element in designing peptides with novel functions.

The conformational ensembles of these modified peptides are often analyzed using a combination of computational and experimental techniques. nyu.edu

Interactive Table: Techniques for Peptide Conformational Analysis

| Technique | Type | Information Provided |

| Molecular Dynamics (MD) Simulation | Computational | Provides a dynamic model of peptide folding, conformational flexibility, and intermolecular interactions at an atomic level. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Experimental | Reveals the overall secondary structure composition of the peptide in solution (e.g., α-helix, β-sheet, random coil). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental | Offers high-resolution, atom-specific information on 3D structure, dynamics, and interactions in solution. nyu.edu |

| X-ray Crystallography | Experimental | Determines the precise three-dimensional atomic coordinates of the peptide in its solid, crystalline state. |

Influence of the Carbamoyl Group on Peptide Architecture and Interactions

The introduction of this compound into peptide chains offers a nuanced approach to manipulating their three-dimensional structure and interaction profiles. The key to this influence lies in the chemical nature of the carbamoyl group (-CONH2) attached to the phenyl ring.

The carbamoyl moiety is capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to participate in a variety of intramolecular and intermolecular hydrogen bonding networks that are not possible with its parent amino acid, phenylalanine. These interactions can significantly constrain the conformational flexibility of the peptide backbone, leading to more defined and stable secondary structures such as β-turns and helices. The precise impact on peptide architecture is context-dependent, relying on the position of the this compound residue within the sequence and the nature of the surrounding amino acids.

Table 1: Potential Hydrogen Bonding Interactions of the Carbamoyl Group

| Interaction Type | Donor/Acceptor Role of Carbamoyl Group | Potential Interacting Partners in a Peptide |

| Intramolecular | Donor | Backbone carbonyl oxygen, acidic side chains (e.g., Asp, Glu) |

| Intramolecular | Acceptor | Backbone amide protons, side chains with hydrogen bond donors (e.g., Ser, Thr, Asn, Gln) |

| Intermolecular | Donor | Solvent molecules (e.g., water), other peptide molecules |

| Intermolecular | Acceptor | Solvent molecules (e.g., water), other peptide molecules |

This compound as a Chemical Tool for Protein Interaction Studies

The unique properties of this compound also position it as a valuable tool for dissecting the intricacies of protein interactions. Its structural similarity to phenylalanine, combined with the distinct electronic and hydrogen-bonding characteristics of the carbamoyl group, allows for its use in probing binding mechanisms and in protein engineering applications.

Probing Ligand-Receptor Binding Mechanisms

The substitution of a native phenylalanine or other aromatic residues with this compound in a ligand can provide critical insights into the ligand-receptor binding interface. If the introduction of the carbamoyl group leads to a significant change in binding affinity, it suggests that this specific region of the binding pocket is sensitive to changes in hydrogen bonding potential and electrostatic interactions.

For instance, if the binding affinity increases, it may indicate that the carbamoyl group is forming a favorable hydrogen bond with a complementary residue in the receptor's binding site. Conversely, a decrease in affinity could suggest a steric clash or an unfavorable electrostatic interaction. By systematically replacing residues in a ligand with this compound and measuring the resulting changes in binding kinetics, researchers can map the key interactions that govern molecular recognition.

Table 2: Interpreting Changes in Binding Affinity upon Substitution with this compound

| Change in Binding Affinity | Possible Interpretation |

| Increase | Formation of a new, favorable hydrogen bond between the carbamoyl group and the receptor. |

| Decrease | Steric hindrance within the binding pocket due to the carbamoyl group. Unfavorable electrostatic interactions. Disruption of a critical hydrophobic interaction. |

| No significant change | The substituted position is not critical for binding, or the effects of the substitution are neutral. |

Applications in Protein Engineering

In the realm of protein engineering, the site-specific incorporation of this compound can be used to introduce novel functionalities or to enhance the stability of proteins. Through techniques like site-directed mutagenesis, a codon for a specific amino acid in a protein's sequence can be replaced with a codon that directs the incorporation of this non-proteinogenic amino acid.

The introduction of the carbamoyl group can be used to:

Create new hydrogen bonding networks: This can lead to increased thermal stability or altered enzymatic activity.

Modify protein-protein interfaces: The carbamoyl group can be strategically placed to either enhance or disrupt interactions with other proteins, providing a mechanism to control protein complex formation.

Introduce a unique chemical handle: The carbamoyl group can potentially be chemically modified for applications such as protein labeling or cross-linking.

The ability to precisely engineer proteins with this compound opens up avenues for creating novel biocatalysts, therapeutics with improved binding properties, and more robust protein-based materials.

D 4 Carbamoylphenylalanine in Targeted Radiopharmaceutical Development

Chelator Chemistry and Radiometal Complexation in Radiopharmaceutical Design

A radiopharmaceutical consists of a targeting molecule (the peptide), a radionuclide, and a chelator that stably binds the radionuclide to the peptide. mdpi.com The choice of chelator is critical as it can influence the affinity, stability, and pharmacokinetic properties of the final compound. mdpi.com For SSTR antagonists containing D-4-Carbamoylphenylalanine, DOTA and NODAGA are two commonly used chelators.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely used in radiopharmaceuticals. It forms stable complexes with various radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy. medpath.com

DOTA-JR11 (OPS201) : This antagonist has been extensively evaluated and has demonstrated significant advantages over SSTR agonists. mdpi.commedchemexpress.com When labeled with ⁶⁸Ga, it shows superior detection of liver metastases compared to ⁶⁸Ga-DOTATATE due to higher tumor-to-background ratios. ascopost.comnews-medical.neteurekalert.org As a therapeutic agent, ¹⁷⁷Lu-DOTA-JR11 delivers a higher radiation dose to tumors with a better tumor-to-kidney dose ratio compared to ¹⁷⁷Lu-DOTATATE. snmjournals.orgresearchgate.net

DOTA-LM3 : This is another potent SSTR antagonist where the LM3 peptide is conjugated to DOTA. medchemexpress.com In a first-in-human study, ¹⁷⁷Lu-DOTA-LM3 showed higher uptake and a longer effective half-life in tumors and organs compared to the agonist ¹⁷⁷Lu-DOTATOC, resulting in significantly higher absorbed doses to the tumor. nih.govbohrium.com A prospective study comparing ⁶⁸Ga-DOTA-LM3 with ⁶⁸Ga-NODAGA-LM3 found that both tracers had favorable biodistribution and high tumor uptake. snmjournals.orgnih.gov

NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is another versatile chelator that can also be used with a variety of radiometals. nih.gov In some cases, NODAGA has been shown to confer superior properties to the radiopharmaceutical compared to DOTA.

NODAGA-JR11 (OPS202) : Preclinical studies showed that ⁶⁸Ga-NODAGA-JR11 had a higher tumor uptake than ⁶⁸Ga-DOTA-JR11. mdpi.com Clinical studies comparing ⁶⁸Ga-NODAGA-JR11 to the agonist ⁶⁸Ga-DOTATATE confirmed the antagonist's ability to detect more liver lesions with higher contrast. snmjournals.orgclinicaltrials.gov This is attributed to lower uptake in the liver, spleen, and pancreas, leading to higher diagnostic sensitivity. mdpi.com

NODAGA-LM3 : The choice of chelator directly impacts the receptor affinity of the final radiotracer. Comparative preclinical evaluations demonstrated that ⁶⁸Ga-NODAGA-LM3 has a 10-fold higher affinity for SSTR2 than its DOTA-conjugated counterpart, ⁶⁸Ga-DOTA-LM3. mdpi.com Clinical studies with ⁶⁸Ga-NODAGA-LM3 have shown it to be safe, with high tumor uptake and good image contrast, making it a promising agent for imaging neuroendocrine tumors. snmjournals.orgnih.goviaea.org

Data Tables

Table 1: Comparative In Vitro Affinity (IC₅₀, nM) of SSTR Ligands

IC₅₀ represents the concentration of a ligand that displaces 50% of a specific radioligand in a competitive binding assay. Lower values indicate higher binding affinity.

| Compound | SSTR2 Affinity (IC₅₀, nM) | Source |

|---|---|---|

| ⁶⁸Ga-NODAGA-LM3 | 1.3 | snmjournals.orgnih.gov |

| ⁶⁸Ga-DOTA-LM3 | 12.5 | snmjournals.orgnih.gov |

| ⁶⁴/natCu-NODAGA-JR11 | 5.7 ± 0.95 | nih.gov |

| ⁶⁴/natCu-DOTA-TATE (Agonist) | 20.1 ± 4.4 | nih.gov |

| ⁹⁹mTc-CIM-ANT (Antagonist) | 4.2 | snmjournals.org |

| ⁹⁹mTc-CIM-TOC (Agonist) | 9.7 | snmjournals.org |

Table 2: Comparative Tumor and Organ Dose (Gy/GBq) of Therapeutic SSTR Ligands

Absorbed dose represents the energy deposited by ionizing radiation in a mass of tissue. Higher tumor dose and tumor-to-organ ratios are desirable for therapy.

| Radiopharmaceutical | Tumor | Kidneys | Spleen | Whole Body | Source |

|---|---|---|---|---|---|

| ¹⁷⁷Lu-DOTA-LM3 (Antagonist) | 51 | 2.3 | 3.4 | 0.12 | nih.gov |

| ¹⁷⁷Lu-DOTATOC (Agonist) | 10 | 0.6 | 0.8 | 0.04 | nih.gov |

Table 3: Comparison of Lesion Detection between SSTR Antagonist and Agonist

Data from a prospective study comparing ⁶⁸Ga-NODAGA-JR11 (Antagonist) and ⁶⁸Ga-DOTATATE (Agonist) in 37 patients with liver metastases.

| Outcome | Result | Source |

|---|---|---|

| Patients with more liver lesions on Antagonist | 54.1% (20/37) | snmjournals.org |

| Patients with comparable lesions | 35.1% (13/37) | snmjournals.org |

| Total liver lesions detected (Antagonist) | 673 | snmjournals.org |

| Total liver lesions detected (Agonist) | 584 | snmjournals.org |

| Target-to-Background Ratio (Liver, Antagonist) | 6.4 ± 8.7 | snmjournals.org |

| Target-to-Background Ratio (Liver, Agonist) | 3.1 ± 2.6 | snmjournals.org |

Preclinical Evaluation of this compound-Based Radiopharmaceuticals

Tumor Targeting Efficacy in Preclinical Models

Preclinical studies are fundamental to establishing the potential of a new drug or imaging agent before it can be considered for human trials. researchgate.net These investigations, often conducted in cell cultures (in vitro) and animal models (in vivo), provide critical data on a compound's ability to reach and interact with its intended target. For radiopharmaceuticals containing this compound, preclinical evaluations have consistently demonstrated high efficacy in targeting tumors that overexpress specific markers, most notably PSMA.

The design of these radiopharmaceuticals typically involves three key components: a targeting moiety that binds to a specific protein on cancer cells, a chelator that holds a radioactive isotope, and a linker connecting the two. nih.gov The this compound structure is often integral to the targeting moiety of urea-based PSMA inhibitors, which have shown great promise in the diagnosis and treatment of prostate cancer. medkoo.comnih.gov

Detailed Research Findings

Research into radiolabeled urea-based PSMA inhibitors has provided a wealth of preclinical data. These small-molecule inhibitors are designed to mimic the natural ligand of PSMA, leading to high-affinity binding and subsequent internalization into the cancer cell. nih.gov This mechanism is crucial for the efficacy of both diagnostic imaging agents, which allow for the visualization of tumors, and therapeutic agents, which deliver a cytotoxic dose of radiation.

In vitro competitive binding assays are a standard preclinical method to determine the affinity of a new compound for its target. Studies on various this compound-containing PSMA inhibitors have consistently shown high binding affinity, often in the low nanomolar range, indicating a strong and specific interaction with PSMA-expressing cells. selleckchem.com For instance, the well-known PSMA inhibitor PSMA-617, which incorporates a related structural motif, has demonstrated an equilibrium dissociation constant (Ki) of 0.37 nM in enzymatic assays. medkoo.comselleckchem.com

Biodistribution studies in animal models, typically mice bearing human tumor xenografts, are essential for evaluating the in vivo performance of a radiopharmaceutical. These studies measure the uptake of the radiolabeled compound in the tumor as well as in other organs and tissues over time. For this compound-based radiopharmaceuticals, these studies have revealed high and specific accumulation in tumors expressing the target protein, coupled with rapid clearance from non-target tissues. selleckchem.com This high tumor-to-background ratio is a critical factor for successful imaging and therapy. nih.gov

For example, preclinical evaluation of various fluorine-18 (B77423) labeled PSMA inhibitors has shown significant tumor uptake in LNCaP xenograft models (a human prostate cancer cell line). nih.gov Some of these compounds exhibited tumor uptake values as high as 14% of the injected dose per gram of tissue (%ID/g) at 2 hours post-injection, which was more than double the uptake observed with the established agent [68Ga]Ga-PSMA-HBED-CC. urotoday.com

Furthermore, the development of novel bispecific tracers, which can target two different tumor markers simultaneously (e.g., PSMA and Fibroblast Activation Protein), has also incorporated this compound-related structures. researchgate.net These next-generation agents aim to improve detection sensitivity for tumors with heterogeneous marker expression.

The preclinical data collectively underscore the pivotal role of the this compound scaffold in the successful design of targeted radiopharmaceuticals. Its incorporation into PSMA inhibitors has led to agents with high binding affinity, specific tumor uptake, and favorable pharmacokinetic profiles in preclinical models, paving the way for their successful translation into clinical use for cancer diagnosis and therapy. nih.govnih.gov

| Compound Class | Preclinical Model | Key Findings |

| Urea-Based PSMA Inhibitors | LNCaP Cell Line (in vitro) | High binding affinity to PSMA, with IC50 values often in the low nanomolar range. |

| 18F-labeled Triazolylphenyl Ureas | LNCaP Tumor-Bearing Mice (in vivo) | Image-derived tumor uptake ranging from 6-14 %ID/g at 2 hours post-injection. |

| [111In]In-labeled PSMA Homodimer | LS174T Tumor-Bearing Mice (in vivo) | High tumor uptake with increasing tumor-to-kidney and tumor-to-muscle ratios at 24 hours post-injection. |

| [18F]PSMA-1007 | LNCaP Tumor-Bearing Mice (in vivo) | Peak tumor concentration of 2.8 %ID/g at 112 minutes post-injection. |

Computational and Theoretical Approaches in D 4 Carbamoylphenylalanine Research

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD provides a detailed view of conformational changes, solvent effects, and binding events at an atomic level.

While specific conformational ensemble analyses for isolated D-4-Carbamoylphenylalanine are not extensively documented in the public literature, the methodologies for such studies are well-established for noncanonical and aromatic amino acids. nih.govrsc.org These simulations are vital for understanding the intrinsic flexibility and preferred shapes of the amino acid, which in turn dictate how it influences the structure and function of peptides into which it is incorporated.

The process typically involves simulating the amino acid or a small peptide containing it in a solvent box (usually water) to mimic physiological conditions. nih.gov Techniques like bias-exchange metadynamics can be employed to enhance the sampling of the conformational space, ensuring that the simulation explores a wide range of possible shapes. nih.gov The resulting trajectory is then analyzed to determine the probability distributions of key dihedral angles (phi, psi, and chi angles), which define the backbone and side-chain conformations. This analysis reveals the energetically favorable conformations and the barriers between them, providing a comprehensive picture of the molecule's dynamic behavior. For aromatic amino acids like phenylalanine derivatives, simulations have also been used to study their tendency to self-assemble into larger aggregates, a process driven by intermolecular interactions. rsc.org

MD simulations have been instrumental in elucidating the binding dynamics between enzymes and their substrates, such as the interaction of N-carbamoyl-D-amino acids with D-carbamoylase. This enzyme is key in the production of optically pure D-amino acids. acs.orgresearchgate.net Studies on D-carbamoylase from various organisms have used MD simulations to understand the stability of the enzyme-substrate complex and identify key interactions.

For example, simulations of D-carbamoylase in complex with N-carbamoyl-D-tryptophan have shown that the binding pocket stabilizes the complex within nanoseconds. acs.orgresearchgate.netresearchgate.net These simulations reveal the dynamic formation and breaking of hydrogen bonds, which are crucial for substrate recognition and catalysis. Key residues, such as Arg176 and Asn173, have been identified as forming stable hydrogen bonds with the substrate, anchoring it in the active site. acs.orgresearchgate.netresearchgate.net Furthermore, MD simulations have been used to study the effects of mutations on enzyme efficiency. By comparing the dynamics of wild-type and mutant enzymes, researchers can understand how changes in amino acid sequence alter the flexibility of regions like substrate entrance tunnels, ultimately affecting catalytic activity. nih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of D-Carbamoylase

| Finding | Enzyme/Substrate System | Significance |

| Complex Stabilization | D-Carbamoylase from Pseudomonas with N-carbamoyl-D-tryptophan | The enzyme-ligand complex shows rapid stabilization, often within 50-100 nanoseconds, indicating a favorable binding event. acs.orgresearchgate.net |

| Key H-Bonding Residues | D-Carbamoylase with N-carbamoyl-D-tryptophan | Residues Arg176 and Asn173 were identified as forming crucial and stable hydrogen bonds with the substrate. acs.orgresearchgate.netresearchgate.net |

| Loop Flexibility | Engineered D-carbamoylase (NiHyuC) | Mutations in a key loop (residues 200-207) were shown to modulate access to the substrate entrance tunnel, enhancing catalytic efficiency. nih.gov |

| Prereaction State | Engineered D-carbamoylase M4 variant with N-carbamoyl-D-tryptophan | The mutant enzyme facilitated a better angle for nucleophilic attack and formed additional hydrogen bonds and hydrophobic interactions compared to the wild type. nih.gov |

Molecular Docking Studies for Ligand-Receptor and Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual libraries of compounds, propose binding poses, and estimate the strength of interaction.

In the context of this compound, docking studies are crucial for understanding its interactions with enzymes like D-carbamoylase. acs.orgresearchgate.net By docking various N-carbamoyl-D-amino acids, including N-carbamoyl-D-phenylalanine, into the active site of D-carbamoylase, researchers can rationalize the enzyme's substrate specificity. acs.org These studies have successfully located the substrate-binding site within the enzyme's three-dimensional structure and have shown that the pocket is spacious enough to accommodate bulky substrates. acs.orgresearchgate.net The binding affinities calculated from docking can correlate with experimentally observed enzyme activity, providing a valuable predictive tool. For instance, high docking scores for bulky substrates like N-carbamoyl-D-tryptophan and N-carbamoyl-D-phenylalanine align with the high activity the enzyme shows towards them. acs.org

Quantum Mechanical Studies (e.g., DFT analysis)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a high level of theoretical accuracy for studying the electronic properties of molecules. These methods are used to understand chemical bonding, reactivity, and spectroscopic properties.

While specific DFT studies on this compound are not widely published, the application of these methods to similar molecules provides a clear framework for how it would be investigated. DFT calculations can be used to determine the distribution of electrons within the molecule, identifying electron-rich and electron-poor regions. mdpi.com This is crucial for predicting reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com Analysis of the electrostatic potential on the molecule's surface can pinpoint sites susceptible to electrophilic or nucleophilic attack. youtube.com For this compound, DFT could be used to study the reactivity of the carbamoyl (B1232498) group, which is central to its function as a substrate for D-carbamoylase. researchgate.netrsc.org Such studies can elucidate the mechanism of enzymatic reactions at a subatomic level, complementing the classical picture provided by MD simulations. mdpi.com

Machine Learning Approaches in Noncanonical Amino Acid Research

Machine learning (ML) is rapidly transforming biochemical research by enabling the prediction of complex properties from large datasets. In the field of noncanonical amino acids (ncAAs), ML models are being developed to accelerate the discovery and design of novel peptides and proteins. nih.govnih.gov

ML models, such as support vector machines and artificial neural networks, can be trained on extensive datasets of peptide sequences and their corresponding biological activities (e.g., binding affinity to a receptor). nih.gov A significant challenge has been the limited availability of data for peptides containing ncAAs. However, new approaches are emerging that use MD-derived features or advanced amino acid encoding methods to improve predictions for peptides with ncAAs not present in the initial training data. nih.govacs.orgnih.gov These models have shown robust performance in predicting the binding affinity of peptides containing ncAAs to targets like Major Histocompatibility Complex (MHC) class I molecules, which is crucial for vaccine and immunotherapy development. nih.govnih.gov Other applications include the development of virtual screeners to predict whether a designed ncAA can be successfully incorporated into proteins by the cell's translational machinery. nih.gov This integration of computation and experiment promises to significantly accelerate the exploration and application of ncAAs like this compound in biotechnology and medicine. plos.org

Table 2: Applications of Machine Learning in Noncanonical Amino Acid Research

| Application Area | Machine Learning Technique | Key Outcome |

| Binding Affinity Prediction | Regression models (e.g., Support Vector Machines) | Prediction of binding affinity for peptides with ncAAs to MHC-I, achieving R² values of ~0.48. nih.govnih.gov |

| Discovery of Novel Peptides | Gaussian Process Regression | Guided the efficient discovery of novel antifungal peptides containing ncAAs with significantly increased selectivity. plos.org |

| Genetic Encodability Prediction | Virtual Screening Models | Development of a virtual screener to determine the potential of a candidate ncAA to be incorporated into proteins. nih.gov |

| Amino Acid Identification | Various ML algorithms | Automated identification of amino acids based on their unique absorption profiles from spectroscopy. chemrxiv.org |

Development of Molecular Dynamics-Derived Features for this compound (F4C)

The incorporation of non-canonical amino acids such as this compound (F4C) into peptides presents a challenge for traditional machine learning (ML) models, which are often trained exclusively on data from the 20 canonical amino acids. To address this, novel amino acid features derived from molecular dynamics (MD) simulations have been developed to enhance the predictive power of these models for new, unseen amino acids. nih.govacs.orgnih.gov

This strategy's core is creating representative and generalizable features for any given amino acid, including F4C. The process involves performing MD simulations of the dipeptide form of the amino acid. From these simulations, two key types of features are extracted:

Backbone (BB) Features : These are designed to capture the conformational preferences of the amino acid's backbone. They are derived from the probability distribution of the backbone dihedral angles (φ and ψ) observed during the dipeptide simulation. This distribution is binned into a two-dimensional grid and then flattened into a one-dimensional vector that serves as the BB feature set. nih.govacs.org

Voxel (VOX) Features : These features aim to describe the electrostatic environment created by the amino acid. The simulation frames are aligned to a standard reference coordinate system. Then, the frame-averaged molecular electrostatic potential is calculated on a three-dimensional voxel and flattened into a one-dimensional vector. nih.gov

To generate these features for F4C, the initial step involves deriving the necessary charge parameters for the molecule to be used in the MD simulations. nih.govacs.org For the F4C dipeptide, simulations have been extended to ensure thorough sampling of the conformational space. nih.gov The features for the D-enantiomer (this compound) are derived from the L-form (L-4-Carbamoylphenylalanine) by symmetry. nih.govacs.org

These MD-derived features offer a significant advantage over conventional descriptors like Morgan fingerprints or MACCS keys, as they provide a more physically representative description of the amino acid's properties. This allows ML models to generalize better to peptides containing non-canonical amino acids that were not part of the initial training dataset. nih.govnih.gov

Predictive Modeling for Peptide and Protein Structures

The MD-derived features for this compound (F4C) have been instrumental in advancing the predictive modeling of peptide and protein structures, particularly for those containing non-canonical amino acids. Machine learning models that utilize these novel features demonstrate a marked improvement in their ability to accurately predict the structural ensembles of peptides. nih.govacs.org

A significant application of these features is in the prediction of cyclic peptide structures. For instance, ML models have been developed to predict the structural ensembles of cyclic pentapeptides and hexapeptides. When these models are trained on a dataset containing a limited library of amino acids and then tested on peptides that include new amino acids like F4C, the models using MD-derived features show substantially better performance compared to those using traditional chemical fingerprints. nih.gov

The table below illustrates the improved performance of machine learning models using different amino acid features for predicting the structures of cyclic pentapeptides containing an expanded library of 50 amino acids, which were not all present in the training data.

| Feature Type | Coefficient of Determination (R²) |

| Morgan Fingerprints | 0.430 |

| MACCS Keys | 0.508 |

| Backbone (BB) Features | 0.700 |

This table showcases the superior performance of the Molecular Dynamics-derived Backbone (BB) features in predicting peptide structures containing novel amino acids compared to standard fingerprinting methods. acs.orgnih.gov

Broader Research Applications and Future Directions

D-4-Carbamoylphenylalanine in Chemical Biology Investigations

The use of unnatural amino acids is a cornerstone of modern chemical biology, providing tools to probe and manipulate complex biological systems in ways that are not possible with the canonical 20 amino acids. Due to its D-configuration, which confers resistance to proteolytic degradation, and its functionalized phenyl ring, this compound is a candidate for the development of sophisticated chemical tools.

Chemical probes are essential for dissecting the complexities of biological systems. Fluorescently-labeled or clickable D-amino acids have proven to be powerful probes for visualizing the synthesis and dynamics of the bacterial cell wall, a structure critical for bacterial survival. acs.orgnih.govacs.org These probes, often termed fluorescent D-amino acids (FDAAs), can be metabolically incorporated into the peptidoglycan layer by bacterial transpeptidases. acs.org This process allows for the direct, real-time visualization of cell wall assembly, providing fundamental insights into bacterial growth and division. acs.orgacs.org

The effectiveness of these probes is governed by their chemical nature. nih.gov The D-amino acid scaffold is crucial for recognition and incorporation by bacterial enzymes. While specific studies detailing the use of this compound as a chemical probe are not yet widespread, its structural characteristics make it a promising candidate for such applications. The carbamoyl (B1232498) group could be modified to attach fluorophores, biotin (B1667282) tags, or "clickable" chemical handles (like alkynes or azides) for subsequent detection or pull-down experiments. The development of a this compound-based probe could offer a new tool for studying biological processes where molecular recognition of this specific structure is relevant.

By enabling the visualization and tracking of specific biological components, chemical probes derived from D-amino acids are instrumental in exploring cellular pathways. For instance, the use of FDAAs to label peptidoglycan has been crucial in understanding the molecular mechanisms of cell wall biosynthesis, a key pathway for bacteria and a primary target for many antibiotics. acs.orgacs.org This approach helps to characterize the enzymes involved, such as penicillin-binding proteins (PBPs), and to decipher their spatial and temporal activities. nih.govacs.org

The incorporation of a this compound moiety into a probe could potentially be used to investigate pathways involving specific amino acid transporters or enzymes that might recognize its unique structure. As a building block, it can be integrated into larger molecules designed to interact with and report on the status of particular cellular regulators, contributing to a deeper understanding of cellular signaling and metabolic networks.

Expanding Therapeutic Horizons for this compound Derivatives

The inherent stability of D-amino acids makes them highly attractive components in drug discovery. Peptides and other molecules containing D-amino acids are less susceptible to degradation by proteases in the body, which can significantly enhance their bioavailability and therapeutic lifetime. frontiersin.org

The incorporation of D-amino acids is a well-established strategy for improving the pharmacokinetic properties of peptide-based drugs. D-phenylalanine derivatives, in particular, are recognized as important building blocks for a variety of active pharmaceutical ingredients. nih.gov This strategy is being applied to develop therapeutics for a wide range of conditions beyond cancer.

A notable example involves the use of N-(tert-butoxycarbonyl)-4-carbamoyl-D-phenylalanine as a key reagent in the synthesis of novel Phthalazinone-Pyrrolopyrimidinecarboxamide derivatives. These compounds were designed as potent inhibitors of phosphodiesterase type 4 (PDE4) and type 5 (PDE5). The inhibition of these enzymes is a validated therapeutic strategy for non-oncological conditions, including chronic obstructive pulmonary disease (COPD) and other inflammatory airway diseases.

G-Protein-Coupled Receptors represent one of the largest and most important families of drug targets. The design of ligands that can precisely modulate GPCR activity is a central goal of medicinal chemistry. Unnatural amino acids are increasingly being used to create peptide-based GPCR ligands with enhanced stability, selectivity, and novel functionalities. researchgate.netnih.gov

The inclusion of a D-amino acid can be critical for receptor recognition and binding. mdpi.com For example, the opioid peptide dermorphin (B549996) requires a D-alanine at a specific position to bind to its receptor and exert its biological activity. mdpi.com Furthermore, photo-cross-linking unnatural amino acids can be incorporated into GPCR ligands to map the precise interactions between the ligand and its receptor binding pocket. researchgate.net While direct modulation of a GPCR by this compound has not been extensively documented, its structure is well-suited for inclusion in peptide ligands targeting GPCRs. Its D-configuration would provide stability, and the carbamoylphenyl side chain could form specific hydrogen bonding interactions within a receptor's binding site, potentially leading to the development of novel GPCR agonists or antagonists.

The search for new anti-inflammatory agents is a major focus of pharmaceutical research. As mentioned, derivatives of this compound have been used in the synthesis of molecules with potential anti-inflammatory effects. A patent for Phthalazinone-Pyrrolopyrimidinecarboxamide derivatives describes them as inhibitors of PDE4 and PDE5, enzymes that play a role in inflammatory processes. The patent explicitly lists N-(tert-butoxycarbonyl)-4-carbamoyl-D-phenylalanine as a chemical building block for creating these potential anti-inflammatory compounds. This highlights a clear and practical application of this compound in the early stages of drug discovery for inflammatory diseases.

The development of dipeptide derivatives containing modified phenylalanine residues has also been explored for potential anti-inflammatory and antinociceptive activities, further underscoring the value of this class of compounds in inflammation research. magtechjournal.com

Table of Research Applications

| Research Area | Application of this compound / Derivatives | Rationale / Principle | Potential Outcome |

| Chemical Probe Development | Potential scaffold for fluorescent or clickable probes. | D-amino acid core allows for metabolic labeling in certain systems (e.g., bacteria); carbamoyl group allows for chemical modification. | Tools to visualize and study cellular pathways like peptidoglycan synthesis. |

| Peptide Drug Discovery (Non-Oncology) | Building block in the synthesis of PDE4/PDE5 inhibitors. | D-configuration provides resistance to enzymatic degradation, enhancing peptide stability and bioavailability. | Development of drugs for inflammatory airway diseases like COPD. |

| GPCR Modulation | Potential component in synthetic peptide ligands for GPCRs. | D-amino acids can be critical for receptor recognition and can increase the stability of peptide ligands. | Novel, more stable agonists or antagonists for therapeutically relevant GPCRs. |

| Anti-inflammatory Research | Used as a reagent to synthesize potential PDE inhibitors. | The final compounds inhibit key enzymes in inflammatory pathways. | New classes of non-steroidal anti-inflammatory drugs. |

Novel Synthetic Strategies and Methodological Advancements

The synthesis of enantiomerically pure amino acids like this compound is a critical challenge in medicinal chemistry. Traditional chemical methods often involve harsh conditions, multiple steps, and the use of hazardous reagents, leading to a demand for more elegant and sustainable synthetic routes. Recent research has focused on the development of novel strategies, particularly those leveraging the precision of biocatalysis.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has gained prominence as a powerful tool for producing chiral compounds. nih.govnih.gov This approach harnesses the high selectivity of enzymes to create key chiral intermediates that can then be further elaborated through chemical transformations. In the context of D-phenylalanine derivatives, biocatalytic methods such as enzymatic kinetic resolutions and asymmetric synthesis have proven to be highly effective. nih.gov These methods often result in high enantiomeric excess and yield, which are crucial for pharmaceutical applications. nih.gov

A significant area of advancement is the use of engineered biocatalysts. Through techniques like directed evolution and protein engineering, enzymes such as D-amino acid dehydrogenases and D-amino acid transaminases are being tailored to exhibit enhanced activity, stability, and substrate specificity for the synthesis of various D-phenylalanines. nih.gov These engineered enzymes can be employed in whole-cell systems or as isolated catalysts, offering a versatile platform for asymmetric synthesis. nih.govnih.gov For instance, the development of novel biocatalysts through binary tagging and biomineralization has shown promise in improving enzyme stability and recyclability, key factors for industrial-scale production. nih.gov

The table below summarizes some of the key enzymatic approaches applicable to the synthesis of D-phenylalanine derivatives, which form the basis for the development of specific strategies for this compound.

| Synthetic Strategy | Key Enzymes/Methods | Advantages |

| Asymmetric Synthesis | D-Amino Acid Dehydrogenases, D-Amino Acid Transaminases | High enantioselectivity, high atom economy |

| Kinetic Resolution | Lipases, Amine Oxidases | Separation of racemic mixtures |

| Chemoenzymatic Synthesis | Combination of chemical steps and biocatalysis | High selectivity, milder reaction conditions |

| Engineered Biocatalysts | Directed evolution, protein engineering | Improved enzyme performance and substrate scope |

Integration of Multidisciplinary Approaches in this compound Research

The complexity of modern drug discovery and development necessitates a move beyond siloed research efforts. The study of this compound and its derivatives is increasingly benefiting from the integration of multiple scientific disciplines, including computational chemistry, structural biology, and bioinformatics. nih.govfrontiersin.org

Computational modeling and simulation are playing a pivotal role in accelerating the research and development process. nih.govfrontiersin.org These in silico methods allow for the prediction of molecular properties, the modeling of enzyme-substrate interactions, and the rational design of new synthetic pathways. nih.gov For instance, computational approaches can be used to screen for potential enzyme candidates for the synthesis of this compound or to predict the impact of specific mutations on enzyme function. nih.gov This predictive power significantly reduces the time and resources required for experimental validation.

The synergy between computational design and experimental approaches is creating a powerful feedback loop for innovation. nih.gov Computational predictions guide experimental work, and the resulting data is then used to refine and improve the computational models. This iterative process of in silico screening followed by in vitro and in vivo testing is becoming a cornerstone of modern drug discovery. frontiersin.org

Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, provide invaluable insights into the three-dimensional structures of enzymes and their interactions with substrates like this compound derivatives. nih.gov This structural information is crucial for understanding the mechanisms of catalysis and for the rational design of more efficient enzymes. The detailed structural analysis of related compounds helps in understanding the structure-activity relationships (SAR), which is fundamental for designing new molecules with desired biological activities. nih.govnih.gov

The integration of these multidisciplinary approaches is not only enhancing our ability to synthesize this compound efficiently but also deepening our understanding of its biological roles and potential therapeutic applications. chemimpex.com This holistic approach is essential for navigating the complexities of modern pharmaceutical research and for unlocking the full potential of this important chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.